molecular formula C5H5F2NO2 B2482491 5,5-Difluoropiperidine-2,4-dione CAS No. 1258638-28-6

5,5-Difluoropiperidine-2,4-dione

Cat. No.: B2482491
CAS No.: 1258638-28-6
M. Wt: 149.097
InChI Key: QDHUNPPKWGHOKC-UHFFFAOYSA-N
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Description

5,5-Difluoropiperidine-2,4-dione is a chemical compound with the molecular formula C5H5F2NO2. It is a fluorinated derivative of piperidine-2,4-dione, which is a heterocyclic compound. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Scientific Research Applications

5,5-Difluoropiperidine-2,4-dione is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoropiperidine-2,4-dione typically involves the fluorination of piperidine-2,4-dione. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorination techniques helps in achieving high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoropiperidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 5,5-Difluoropiperidine-2,4-dione involves its interaction with specific molecular targets. The fluorine atoms enhance its reactivity and binding affinity to biological molecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,4-dione: The non-fluorinated parent compound.

    4-Fluoropiperidine-2,4-dione: A mono-fluorinated derivative.

    5,5-Dichloropiperidine-2,4-dione: A dichlorinated analogue.

Uniqueness

5,5-Difluoropiperidine-2,4-dione is unique due to the presence of two fluorine atoms at the 5-position, which significantly alters its chemical properties and reactivity compared to its non-fluorinated and mono-fluorinated counterparts. The fluorine atoms increase its stability, lipophilicity, and ability to participate in hydrogen bonding, making it a valuable compound in various research applications.

Properties

IUPAC Name

5,5-difluoropiperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2NO2/c6-5(7)2-8-4(10)1-3(5)9/h1-2H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHUNPPKWGHOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(CNC1=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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